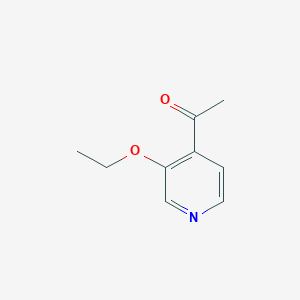

1-(3-Ethoxypyridin-4-yl)ethan-1-one

Description

Properties

CAS No. |

1427522-40-4 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(3-ethoxypyridin-4-yl)ethanone |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-6-10-5-4-8(9)7(2)11/h4-6H,3H2,1-2H3 |

InChI Key |

LIMWCWDQOGPAEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CN=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of δ-Keto Esters with Amines

A significant method reported involves the reductive amination of δ-keto esters with substituted amines to form intermediates that can be further cyclized or modified to yield the target compound. For example, the reaction of (S)-1-(4-methoxyphenyl)ethan-1-amine with a δ-keto ester under reductive amination conditions using sodium triacetoxyborohydride in 1,2-dichloroethane has been employed to generate key intermediates in 20% yield.

This approach allows the formation of chiral centers and provides control over diastereomeric outcomes, which is important for biological activity. The reductive amination proceeds smoothly at room temperature over approximately 20 hours.

Cyclization and Thiolactam Formation

Following reductive amination, catalytic transfer hydrogenation can be used to remove protecting groups such as 4-methoxybenzyl, affording bicyclic lactams. These lactams are then converted to thiolactams by treatment with Lawesson’s reagent at elevated temperatures (around 120 °C in toluene for 30 minutes).

The thiolactam intermediates are pivotal for subsequent transformations, including the formation of tricyclic triazoles by refluxing with trifluoroacetohydrazide. This step is crucial for constructing complex heterocyclic frameworks related to the target compound.

Acylation and Deprotection Steps

The final stages often involve acylation of the molecular scaffold with substituted acids or acid derivatives, followed by deprotection to yield the desired ethanone-substituted pyridine derivatives. For example, reaction with (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid and subsequent deprotection produces analogues with high potency and selectivity.

Structure-Activity Relationship (SAR) Insights Related to Preparation

Research has shown that small alkyl groups or heterocyclic substituents at the pyridine ring enhance biological activity, while larger groups reduce it, indicating steric constraints in the active site of target enzymes such as DPP-4. Specifically, the 3-ethoxypyrid-2-yl substituent leads to diminished activity compared to smaller groups, which is rationalized by steric clashes observed in molecular docking studies.

Data Tables Summarizing Key Synthetic and Biological Findings

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | (S)-1-(4-methoxyphenyl)ethan-1-amine, δ-keto ester, sodium triacetoxyborohydride, 1,2-dichloroethane, rt, 20 h | Intermediate amine (20%) | Diastereoselective, chiral center formation |

| 2 | Catalytic transfer hydrogenation | Ammonium formate, ethanol, 10% Pd/C, 70 °C, 10 h | Bicyclic lactam | Removal of 4-methoxybenzyl protecting group |

| 3 | Thiolactam formation | Lawesson’s reagent, toluene, 120 °C, 30 min | Thiolactam intermediate | Precursor for triazole ring formation |

| 4 | Triazole formation | 2,2,2-trifluoroacetohydrazide, reflux in toluene | Tricyclic triazole | Key scaffold for further functionalization |

| 5 | Acylation and deprotection | (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, KOH, aqueous ethanol, reflux | Final substituted ethanone derivatives | High potency analogues synthesized |

Research Findings and Analytical Data

- Diastereoselectivity: The synthesis yields mixtures of cis- and trans-fused diastereomers, with the cis-isomers generally showing higher biological activity.

- Biological Activity: Compounds bearing small alkyl or heterocyclic substituents at the pyridine ring, including the ethoxy group at the 3-position, exhibit significant enzyme inhibitory activity, although steric hindrance can reduce potency.

- Molecular Docking: Computational studies support the observed SAR, showing steric clashes for larger substituents and favorable interactions for smaller groups, explaining differences in inhibitory potency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Corresponding alcohols.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

1-(3-Ethoxypyridin-4-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, is ongoing.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypyridin-4-yl)ethan-1-one depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

Compounds like 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one exhibit significant antioxidant activity (79.05% DPPH scavenging at 12 ppm), attributed to the phenolic -OH group’s radical-stabilizing capacity.

Antimicrobial Activity

Pyridin-2(1H)-one derivatives derived from 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one show moderate inhibition against Staphylococcus aureus and Escherichia coli. The ethoxy variant’s antimicrobial efficacy remains unexplored but may depend on substituent-driven interactions with bacterial targets .

Q & A

Basic: What are the established synthetic routes for 1-(3-Ethoxypyridin-4-yl)ethan-1-one?

Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pyridine derivatives. For example:

- Step 1: Introduce the ethoxy group at the pyridine 3-position via nucleophilic substitution using sodium ethoxide and a halogenated precursor (e.g., 3-chloropyridine derivative) .

- Step 2: Acylation at the 4-position using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Optimization: Reaction conditions (temperature, solvent polarity) significantly affect yields. Toluene or DMF under inert atmospheres (N₂/Ar) are preferred to minimize side reactions .

Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | NaOEt, EtOH, reflux | 60-75% |

| 2 | AcCl, AlCl₃, DCM, 0°C → RT | 40-65% |

Basic: How is this compound characterized structurally?

Answer:

- Spectroscopy:

- Mass Spectrometry: ESI-MS or EI-MS provides molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement. Data collection at low temperature (100 K) improves resolution .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-Validation: Compare NMR/IR data with computational predictions (e.g., DFT calculations). Software like Gaussian or ORCA models electronic environments .

- Crystallographic Refinement: Use SHELXL to resolve ambiguities. For example, if NMR suggests a planar acetyl group but X-ray shows slight distortion, check for torsional angles and hydrogen bonding .

- Dynamic Effects: Consider temperature-dependent NMR to probe conformational flexibility that static crystallography might miss .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may increase side reactions. Use toluene for Friedel-Crafts acylation to balance reactivity and selectivity .

- Catalysis: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) improve acylation efficiency .

- Workflow:

- Screen catalysts/solvents via high-throughput experimentation.

- Monitor reaction progress with HPLC or TLC.

- Isolate intermediates to minimize decomposition .

Advanced: How to design biological assays for evaluating its bioactivity?

Answer:

- Antioxidant Activity: Use DPPH radical scavenging assays (λ = 517 nm). Compare IC₅₀ values against ascorbic acid .

- Antimicrobial Testing: Perform MIC assays against S. aureus and E. coli using broth dilution. Include positive controls (e.g., ampicillin) .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases, GPCRs). Validate with MD simulations .

Basic: What are the key considerations for handling and storing this compound?

Answer:

- Storage: Keep in amber vials at –20°C under inert gas (Ar) to prevent oxidation or hydrolysis .

- Safety: Use PPE (gloves, goggles) due to potential acute toxicity. Avoid inhalation; work in fume hoods .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .

Advanced: How to resolve challenges in crystallizing this compound?

Answer:

- Solvent Screening: Use vapor diffusion with solvent pairs (e.g., hexane/EtOAc). Slow evaporation enhances crystal quality .

- Additives: Introduce trace co-solvents (e.g., DMSO) to stabilize lattice formation .

- Data Collection: Optimize using synchrotron radiation for high-resolution datasets. SHELXE automates phase refinement .

Advanced: What computational tools predict its metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.